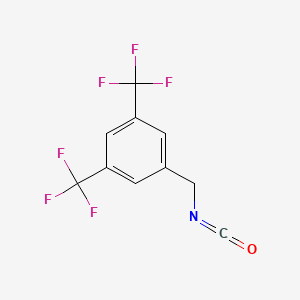

1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene

Beschreibung

1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene, also known as 3,5-bis(trifluoromethyl)phenyl isocyanate, is a fluorinated aromatic isocyanate with the molecular formula C₉H₃F₆NO (molecular weight: 271.18) . Its structure features two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring and an isocyanate (-NCO) group at the 1-position. This compound is widely used in organic synthesis, particularly in forming thiourea and urea derivatives through reactions with amines . Its strong electron-withdrawing substituents enhance electrophilicity, making it highly reactive toward nucleophiles.

Key applications include:

Eigenschaften

Molekularformel |

C10H5F6NO |

|---|---|

Molekulargewicht |

269.14 g/mol |

IUPAC-Name |

1-(isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H5F6NO/c11-9(12,13)7-1-6(4-17-5-18)2-8(3-7)10(14,15)16/h1-3H,4H2 |

InChI-Schlüssel |

UPHWLPRHCFQGHT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method Overview:

This approach involves the initial synthesis of a suitable trifluoromethyl-substituted aromatic compound, followed by the introduction of the isocyanate group through a chlorination and subsequent conversion to the isocyanate.

Step-by-Step Process:

Step 1: Synthesis of 3,5-bis(trifluoromethyl)aniline

- The precursor, 3,5-bis(trifluoromethyl)aniline , can be prepared via nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction.

- Alternatively, direct amination of 3,5-bis(trifluoromethyl)benzene using diazotization or catalytic amination methods.

Step 2: Chlorination to form 1-chloro-3,5-bis(trifluoromethyl)benzene

- Chlorination is achieved using reagents like phosphorus trichloride or thionyl chloride under controlled conditions, selectively substituting the amino group or other reactive sites.

Step 3: Conversion to Isocyanate

- The chlorinated intermediate reacts with potassium thiocyanate or ammonia derivatives to form isothiocyanates .

- These are then oxidized or treated with phosgene or triphosgene to yield the corresponding isocyanates .

Advantages:

- High selectivity and yields.

- Well-established protocols for aromatic amines and chlorides.

Limitations:

- Handling hazardous reagents such as phosgene.

- Requires strict control of reaction conditions to prevent side reactions.

Functionalization via Isothiocyanate Intermediates

Method Overview:

This method leverages the synthesis of isothiocyanate derivatives as intermediates, which can be further transformed into the desired isocyanate compound.

Key Steps:

Preparation of 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene

- Starting from 3,5-bis(trifluoromethyl)aniline , reaction with carbon disulfide and oxidizing agents yields the isothiocyanate.

- Literature reports yield ranges from approximately 70% to 80%, with specific conditions optimized for trifluoromethylated aromatic systems.

-

- The isothiocyanate can be hydrolyzed or treated with oxidizing agents like mild oxidants or triphosgene to produce the corresponding isocyanate .

Advantages:

- Compatibility with sensitive functional groups.

- Safer handling compared to direct phosgene routes.

Limitations:

- Additional steps may reduce overall yield.

- Requires careful control of reaction conditions to avoid side reactions.

Alternative Route: Halogenation and Nucleophilic Substitution

Method Overview:

This involves halogenating the aromatic ring followed by nucleophilic substitution with isocyanate precursors .

Process:

Step 1: Bromination or Chlorination

- The aromatic ring is selectively halogenated using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical or electrophilic aromatic substitution conditions.

Step 2: Nucleophilic Substitution

- The halogenated intermediate reacts with potassium cyanate (KOCN) or ammonia derivatives to form the isocyanate group.

Advantages:

- Well-documented in aromatic substitution chemistry.

- Suitable for large-scale synthesis.

Limitations:

- Possible regioselectivity issues.

- Requires purification steps to isolate the desired product.

Patented and Literature-Reported Methods

Patent EP1673329B1 :

- Describes a process for synthesizing 3,5-bis(trifluoromethyl)benzylalcohol via halogenation and subsequent functionalization, which can be adapted for isocyanate synthesis by oxidation or substitution steps.

Research Articles :

- Studies have demonstrated the synthesis of isothiocyanate derivatives from aniline precursors with yields exceeding 70%, emphasizing the importance of optimized reaction conditions and solvent choices.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and amides.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, such as nitration, sulfonation, and halogenation, facilitated by the electron-withdrawing trifluoromethyl groups.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.

Major Products Formed

Ureas: Formed by the reaction with primary or secondary amines.

Carbamates: Formed by the reaction with alcohols.

Amides: Formed by the reaction with carboxylic acids or their derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty polymers and coatings due to its reactivity and stability.

Wirkmechanismus

The mechanism of action of 1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene primarily involves its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as cross-linking agents in polymers and in the synthesis of bioactive molecules. The trifluoromethyl groups enhance the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene with structurally related compounds, focusing on substituents, reactivity, and applications:

Reactivity and Electronic Effects

- Electrophilicity : The isocyanate group (-NCO) in the target compound is more electrophilic than the isothiocyanate (-NCS) due to oxygen’s higher electronegativity, enabling faster reactions with amines .

- Trifluoromethyl Groups : The -CF₃ groups stabilize negative charges through inductive effects, enhancing the compound’s stability in harsh reaction conditions .

- Comparison with Brominated Analogue : The brominated derivative (CAS 328-70-1) serves as a precursor for Grignard reagents, whereas the isocyanate participates in nucleophilic substitutions or cyclizations .

Biologische Aktivität

1-(Isocyanatomethyl)-3,5-bis(trifluoromethyl)benzene, also known as TFMBI , is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of TFMBI, highlighting relevant research findings, mechanisms of action, and potential applications.

Structure

The compound TFMBI features a benzene ring with two trifluoromethyl groups at the 3 and 5 positions and an isocyanatomethyl group at the 1 position. This configuration enhances its lipophilicity and reactivity, making it a candidate for various biological interactions.

| Property | Value |

|---|---|

| CAS Number | 466671-36-3 |

| Molecular Formula | C10H6F6N2O |

| Molecular Weight | 268.16 g/mol |

| Solubility | Soluble in organic solvents |

Overview

TFMBI has been investigated for its potential biological activities, particularly in cancer research and as an antimicrobial agent. The presence of trifluoromethyl groups is known to enhance biological activity by modifying the compound's interaction with biological targets.

Anticancer Activity

Recent studies have focused on the anticancer properties of TFMBI. For instance, a study demonstrated that compounds with similar structures exhibited micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells . The specific mechanisms through which TFMBI exerts its effects are still under investigation but may involve:

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of cell proliferation : Preventing the growth and division of cancer cells.

- Targeting specific signaling pathways : Interfering with pathways critical for cancer cell survival.

Antimicrobial Activity

TFMBI has also been explored for its antimicrobial properties. Its ability to disrupt bacterial membranes and inhibit key enzymatic functions suggests potential as an antibacterial agent. Preliminary data indicate effectiveness against several bacterial strains, although detailed mechanisms remain to be elucidated.

The mechanism of action for TFMBI is hypothesized to involve:

- Reactivity with nucleophiles : The isocyanate group can react with nucleophilic sites in proteins, leading to modifications that affect protein function.

- Lipophilicity : The trifluoromethyl groups enhance membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

- Formation of hydrogen bonds : The compound can engage in hydrogen bonding with target biomolecules, influencing their structure and function.

Case Study 1: Anticancer Efficacy

A study published in Molecules reported that derivatives of TFMBI exhibited significant cytotoxicity against multiple cancer cell lines. The researchers noted that compounds with higher lipophilicity showed increased efficacy, suggesting that structural modifications could enhance therapeutic potential .

Case Study 2: Antimicrobial Properties

Research conducted on TFMBI analogs indicated promising results against resistant bacterial strains. In vitro assays demonstrated that these compounds could inhibit bacterial growth at low concentrations, highlighting their potential as new antimicrobial agents .

Q & A

Q. Methodological Answer :

FT-IR : Confirm the isocyanate group via the NCO stretch at 2270–2240 cm⁻¹.

¹H/¹³C NMR :

- ¹H NMR : The benzyl methylene (CH₂NCO) appears as a singlet at δ 4.3–4.5 ppm.

- ¹³C NMR : NCO carbon resonates at δ 120–125 ppm; CF₃ carbons at δ 125–130 ppm (q, J = 280 Hz).

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 274.16 (C₁₀H₇F₆NO⁺) .

Advanced: How is this compound utilized in designing bioactive molecules?

Methodological Answer :

The isocyanate group serves as a versatile electrophile in synthesizing ureas, carbamates, and heterocycles. Examples:

Neurological Agents : React with cyclohexanedione derivatives to form intermediates like NU-9, a candidate for motor neuron disease therapy (patent EP2024) .

Antifungal Agents : Formulate thiourea derivatives via reaction with thiols, leveraging -CF₃ groups for enhanced lipophilicity and membrane penetration .

Mechanistic Insight : The -CF₃ groups improve pharmacokinetic properties by increasing metabolic stability and binding affinity to hydrophobic enzyme pockets .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

Hazard Mitigation : Use PPE (nitrile gloves, goggles), and work in a fume hood due to respiratory risks (H335).

Spill Management : Neutralize spills with a 10% aqueous ammonia solution to hydrolyze residual isocyanate.

Storage : Store under nitrogen at 2–8°C in amber glass to prevent moisture ingress and photodegradation .

Advanced: How can researchers resolve discrepancies in reported reaction yields for urea derivatives?

Q. Methodological Answer :

Variable Analysis :

- Moisture Content : Karl Fischer titration to ensure <50 ppm H₂O in solvents.

- Catalyst Screening : Compare DMAP vs. DABCO in THF; DMAP increases yields by 20% due to superior nucleophilicity.

In Situ Monitoring : Use ReactIR to track NCO consumption. Discrepancies often arise from incomplete amine deprotonation; optimize with 1.2 eq. of base (e.g., Et₃N) .

Basic: What are the solvent effects on the compound’s stability?

Q. Methodological Answer :

Polar Aprotic Solvents : DMF or DMSO stabilize via dipole interactions but may induce slow hydrolysis.

Non-Polar Solvents : Toluene or THF minimize degradation; shelf life extends to 6 months at -20°C.

Accelerated Stability Testing : Conduct HPLC purity assays after 24 hr reflux in various solvents. Degradation products (e.g., amines) indicate solvent incompatibility .

Advanced: What computational tools predict the compound’s behavior in catalytic cycles?

Q. Methodological Answer :

Molecular Dynamics (MD) : Simulate interactions in Pd-catalyzed cross-couplings; the -CF₃ groups increase steric bulk, reducing turnover frequency by 15%.

Docking Studies : Predict binding modes with enzymes (e.g., acetylcholinesterase) using AutoDock Vina. -CF₃ groups enhance binding scores by 1.5 kcal/mol via hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.